molecular formula C10H21NO7 B568244 Voglibosa CAS No. 112653-29-9

Voglibosa

Cat. No.: B568244
CAS No.: 112653-29-9
M. Wt: 267.28 g/mol
InChI Key: FZNCGRZWXLXZSZ-CIQUZCHMSA-N
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Chemical Reactions Analysis

Types of Reactions

Voglibose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of voglibose can yield corresponding oxides, while reduction can produce reduced forms of voglibose .

Scientific Research Applications

Voglibose has a wide range of scientific research applications:

Biological Activity

Voglibose is an α-glucosidase inhibitor (α-GI) primarily used in the management of Type 2 diabetes mellitus (T2DM). Its mechanism of action involves the reversible inhibition of enzymes that hydrolyze oligosaccharides and disaccharides in the small intestine, thereby delaying glucose absorption and reducing postprandial hyperglycemia. This article delves into the biological activity of voglibose, highlighting its effects on glycemic control, intestinal health, and potential therapeutic applications beyond diabetes management.

Voglibose acts by inhibiting enzymes such as maltase and sucrase, which are responsible for breaking down carbohydrates into glucose. This inhibition leads to:

  • Delayed carbohydrate digestion : By slowing down the enzymatic breakdown of carbohydrates, voglibose reduces the rate at which glucose enters the bloodstream.
  • Lower postprandial blood glucose levels : Clinical studies have shown significant reductions in fasting blood glucose (FBG) and postprandial blood glucose (PPBG) levels among patients treated with voglibose .

Glycemic Control

Numerous studies have demonstrated the efficacy of voglibose in managing blood sugar levels in T2DM patients:

  • Reduction in HbA1c : A multicenter observational study reported a significant reduction in HbA1c levels (from 8.61% to 7.53%) after 12 weeks of treatment with voglibose .
  • Improvement in FBG and PPBG : Participants experienced a mean reduction in FBG by 27.1 mg/dL and PPBG by 52.2 mg/dL at week 12 .

Prevention of Type 2 Diabetes

Voglibose has also been investigated for its preventive effects against T2DM:

  • A study involving patients with impaired fasting glucose showed that those treated with voglibose had a significantly lower incidence of diabetes compared to placebo (5.6% vs. 12.0%) over a mean duration of treatment .

Effects on Intestinal Health

Recent research indicates that voglibose may have beneficial effects on intestinal health:

  • Regulation of GLP-1 secretion : Voglibose enhances the secretion of glucagon-like peptide-1 (GLP-1), a hormone that promotes insulin secretion and inhibits glucagon release, contributing to improved glycemic control .
  • Impact on gut microbiota : Voglibose treatment has been associated with increased levels of short-chain fatty acids (SCFAs) like acetic and propionic acids, which are beneficial for gut health and metabolic processes .

Non-Alcoholic Fatty Liver Disease (NAFLD)

Emerging evidence suggests that voglibose may also be beneficial in treating NAFLD:

  • A study indicated that voglibose improved hepatic steatosis and inflammation in mice fed a high-fat diet, comparable to the effects seen with pioglitazone . The drug was found to suppress hepatic de novo lipogenesis, thereby mitigating liver damage.

Colorectal Cancer Prevention

Voglibose has shown potential in reducing colorectal cancer risk:

  • Research demonstrated that voglibose administration significantly suppressed the development of neoplastic lesions in animal models, possibly through its anti-inflammatory effects on intestinal tissues .

Case Studies

Several case reports have highlighted the practical applications and outcomes associated with voglibose treatment:

  • Case Study 1 : A patient with poorly controlled T2DM experienced significant improvements in glycemic parameters after initiating treatment with voglibose alongside metformin, leading to better overall diabetes management.
  • Case Study 2 : In another instance, a patient with NAFLD showed marked improvement in liver function tests after being treated with voglibose, underscoring its potential beyond diabetes care.

Properties

IUPAC Name

(1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7-,8+,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNCGRZWXLXZSZ-CIQUZCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021442, DTXSID501031239
Record name Voglibose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Voglibose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.90e+02 g/L
Record name Voglibose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Alpha-glucosidase inhibitors are saccharides that act as competitive inhibitors of enzymes needed to digest carbohydrates: specifically alpha-glucosidase enzymes in the brush border of the small intestines. The membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the small intestine. Acarbose also blocks pancreatic alpha-amylase in addition to inhibiting membrane-bound alpha-glucosidases. Pancreatic alpha-amylase hydrolyzes complex starches to oligosaccharides in the lumen of the small intestine. Inhibition of these enzyme systems reduces the rate of digestion of complex carbohydrates. Less glucose is absorbed because the carbohydrates are not broken down into glucose molecules. In diabetic patients, the short-term effect of these drugs therapies is to decrease current blood glucose levels: the long term effect is a small reduction in hemoglobin-A1c level. (From Drug Therapy in Nursing, 2nd ed)
Record name Voglibose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04878
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

83480-29-9, 112653-29-9
Record name Voglibose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83480-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Voglibose [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Voglibose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04878
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Voglibose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VOGLIBOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S77P977AG8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Voglibose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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